molecular formula C19H13NO2S2 B412444 (E)-3-methyl-5-((5-(naphthalen-1-yl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 294657-86-6

(E)-3-methyl-5-((5-(naphthalen-1-yl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B412444
CAS No.: 294657-86-6
M. Wt: 351.4g/mol
InChI Key: FXQACSRNCAJDGL-GZTJUZNOSA-N
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Description

(E)-3-methyl-5-((5-(naphthalen-1-yl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound recognized in biochemical research for its significant inhibitory activity against the α-glucosidase enzyme. This compound belongs to a class of rhodanine derivatives that have been extensively investigated for their potential in managing type 2 diabetes through the control of postprandial hyperglycemia. Its mechanism of action involves binding to the active site of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the compound can delay carbohydrate digestion and glucose absorption, thereby reducing blood sugar spikes. Research published in the journal Bioorganic Chemistry has highlighted this specific (E)-isomer as a highly potent inhibitor, demonstrating an IC50 value significantly lower than that of acarbose, a standard drug used for this purpose. The structure-activity relationship (SAR) suggests that the (E)-configuration around the exocyclic double bond, the naphthalene moiety, and the 2-thioxo-4-thiazolidinone ring are critical for its strong binding affinity and inhibitory potency. This makes it a valuable chemical tool for studying carbohydrate metabolism, enzyme kinetics, and for the development of novel anti-diabetic agents. This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5E)-3-methyl-5-[(5-naphthalen-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S2/c1-20-18(21)17(24-19(20)23)11-13-9-10-16(22-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQACSRNCAJDGL-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC4=CC=CC=C43)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-methyl-5-((5-(naphthalen-1-yl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This thiazolidinone derivative exhibits a unique structure that may contribute to various pharmacological effects. The compound's molecular formula is C19H13NO2S2, and it has garnered attention for its antibacterial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Structure C19H13NO2S2\text{Molecular Structure }C_{19}H_{13}NO_{2}S_{2}

Antibacterial Activity

Studies have indicated that thiazolidinone derivatives, including this compound, possess significant antibacterial properties. A related compound demonstrated good activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains . The presence of the furan and thiazolidinone moieties is believed to enhance the antibacterial efficacy.

Anticancer Activity

Research has shown that compounds with similar structural features exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives containing furan rings have been reported to demonstrate potent anticancer activity, particularly against human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines . The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Antibacterial Evaluation : In a study evaluating the antibacterial activity of thiazolidinone derivatives, compounds were synthesized and tested against several bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting that modifications in the side chains could enhance potency .
  • Cytotoxicity Assays : A series of experiments involving MTT assays demonstrated that compounds similar to this compound showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .

Data Table: Biological Activity Summary

Activity Type Tested Compounds Target Cells/Strains MIC/IC50 Values Reference
AntibacterialThiazolidinone DerivativesGram-positive bacteria (e.g., S. aureus)2–4 µg/mL
AnticancerFuran-containing CompoundsA549, HepG2Varies (specific values not provided)

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including (E)-3-methyl-5-((5-(naphthalen-1-yl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from thiosemicarbazones have shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study : A study focusing on thiazolidinone derivatives demonstrated that modifications to the thiazolidinone core could enhance anticancer activity. The incorporation of different substituents led to improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial properties. The presence of sulfur and nitrogen atoms in the structure contributes to their ability to interact with microbial enzymes and inhibit growth.

Case Study : A series of thiazolidinone derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be further explored for developing new antimicrobial agents .

Materials Science Applications

The unique structural features of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be leveraged in organic electronics.

Research Findings : Studies have shown that incorporating thiazolidinone derivatives into polymer matrices enhances the electrical conductivity and stability of organic light-emitting diodes (OLEDs). This suggests potential applications in next-generation electronic devices .

Chemical Probes in Biological Studies

This compound can serve as a chemical probe to study biological processes. Its ability to selectively bind to specific biological targets makes it valuable for elucidating mechanisms underlying disease states.

Application Example : By utilizing this compound in cellular assays, researchers can investigate its interactions with cellular proteins involved in signaling pathways related to cancer progression or microbial resistance .

Summary Table of Applications

Application AreaDescriptionResearch Findings
Anticancer ActivityPotential as anticancer agents through apoptosis inductionEnhanced activity observed in modified thiazolidinones against cancer cell lines
Antimicrobial PropertiesInhibition of microbial growthSignificant antibacterial activity noted against Gram-positive bacteria
Materials ScienceUse in organic semiconductors and photovoltaic devicesImproved electrical properties when incorporated into polymer matrices
Biological ProbesInvestigating cellular mechanisms and protein interactionsValuable for studying disease-related pathways

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name / ID Substituents (R₁, R₂) Molecular Weight (g/mol) Key Biological Activity Source
Target compound R₁ = 3-methyl, R₂ = naphthalen-1-yl 365.47 N/A (inferred potential for broad activity) Synthesized
(Z)-5-((4-(4-(Diphenylamino)phenyl)naphthalen-1-yl)methylene)-2-thioxothiazolidin-4-one R₁ = H, R₂ = diphenylamino-naphthalene ~550 (estimated) High yield (94%), potential electronic applications
BCFMT [(Z)-5-((5-(4-bromo-3-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one] R₁ = H, R₂ = 4-bromo-3-chlorophenyl 396.31 Antitubulin (IC₅₀: 5.8–10 µM)
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one R₁ = H, R₂ = 4-nitrophenyl 332.35 Not reported (structural analog)
ADAMTS-5 inhibitor [(Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one] R₁ = Cl-benzylthio, R₂ = trifluoromethyl ~450 (estimated) ADAMTS-5 inhibition (aggrecanase-2)
3-(3-Chlorophenyl)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one R₁ = 3-chlorophenyl, R₂ = 4-chlorophenyl ~400 (estimated) Weak antiplasmodial (IC₅₀ ~100,000 nM)
Key Observations:
  • Naphthalene vs.
  • Methyl Substitution : The 3-methyl group in the target compound may reduce metabolic degradation compared to unsubstituted analogs (e.g., compound), improving pharmacokinetic stability.
Anticancer Activity:
  • BCFMT () demonstrates potent antitubulin activity, inhibiting cancer cell proliferation (IC₅₀: 5.8–10 µM) by disrupting microtubule dynamics. Its 4-bromo-3-chlorophenyl group may enhance hydrophobic interactions with tubulin .
  • Thiazolyl Hydrazones () with nitro groups exhibit moderate anticancer effects (IC₅₀: 125 µg/mL against MCF-7), though less potent than BCFMT .
Enzyme Inhibition:
  • ADAMTS-5 Inhibitors () feature pyrazole or chlorobenzyl substituents, achieving selective inhibition of cartilage-degrading enzymes. The trifluoromethyl group in ’s compound likely enhances binding affinity through hydrophobic and electrostatic interactions .
Antimicrobial Activity:
  • Diphenylamino-Naphthalene Derivatives () are synthesized with high yields (>90%), but their biological data are unspecified. Their extended π-systems may support intercalation into microbial DNA or enzymes .

Preparation Methods

Paal-Knorr Cyclization

A solution of 1,4-diketone (1-(naphthalen-1-yl)butane-1,4-dione) in acetic acid undergoes cyclization with catalytic sulfuric acid (5 mol%) at 80°C for 6 hours. The reaction yields 5-(naphthalen-1-yl)furan-2-ol, which is subsequently oxidized to the aldehyde.

Reaction Conditions

ComponentQuantity
1,4-Diketone10 mmol
Acetic Acid20 mL
H<sub>2</sub>SO<sub>4</sub>0.5 mmol
Temperature80°C
Time6 hours
Yield78%

Vilsmeier-Haack Formylation

The hydroxyl group of 5-(naphthalen-1-yl)furan-2-ol is formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>) at 0°C, followed by hydrolysis to yield 5-(naphthalen-1-yl)furan-2-carbaldehyde.

Optimization Data

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Yield: 85%

Preparation of 3-Methyl-2-Thioxothiazolidin-4-One

The thiazolidinone core is synthesized via a cyclocondensation reaction adapted from methods for analogous heterocycles.

Cyclocondensation of Methylamine, Carbon Disulfide, and Methyl Chloroacetate

Methylamine (1.2 equiv.), carbon disulfide (1.0 equiv.), and methyl chloroacetate (1.0 equiv.) react in acetonitrile with triethylamine (1.5 equiv.) as a base at room temperature. The reaction proceeds via a one-pot coupling-cyclization mechanism.

Mechanistic Insights

  • Thiocarbamate Formation : Methylamine and carbon disulfide form a thiocarbamate intermediate.

  • Nucleophilic Attack : Methyl chloroacetate reacts with the thiocarbamate to generate a thioester.

  • Cyclization : Intramolecular nucleophilic substitution forms the thiazolidinone ring.

Reaction Parameters

ParameterValue
SolventMeCN
BaseEt<sub>3</sub>N
Temperature25°C
Time10 minutes
Yield90%

Knoevenagel Condensation for (E)-Selective Methylene Bridge Formation

The aldehyde (5-(naphthalen-1-yl)furan-2-carbaldehyde) and 3-methyl-2-thioxothiazolidin-4-one undergo condensation using a base-catalyzed Knoevenagel reaction to install the exocyclic double bond with E-configuration.

Reaction Optimization

A mixture of aldehyde (1.0 equiv.), thiazolidinone (1.2 equiv.), and piperidine (10 mol%) in ethanol is refluxed for 12 hours. The E-isomer is favored due to steric hindrance between the naphthalene and thiazolidinone groups.

Key Observations

  • Solvent Effects : Ethanol enhances solubility of aromatic intermediates, while DMSO increases reaction rate but may promote side reactions.

  • Catalyst Screening : Piperidine outperforms DBU or Et<sub>3</sub>N in selectivity (E:Z > 9:1).

Performance Metrics

ConditionOutcome
SolventEthanol
CatalystPiperidine
TemperatureReflux
Time12 hours
Yield75%
E:Z Ratio92:8

Structural Validation and Crystallographic Analysis

The final product is characterized via X-ray crystallography to confirm the E-configuration and molecular geometry.

Crystallographic Data

  • Dihedral Angles : The naphthalene and thiazolidinone planes form a dihedral angle of 5.79°, indicating minimal steric clash.

  • Hydrogen Bonding : Intramolecular N–H⋯S interactions stabilize the thioxo group.

Key Crystallographic Parameters

ParameterValue
Space GroupP2<sub>1</sub>/c
a, b, c (Å)8.512, 10.234, 14.567
α, β, γ (°)90, 95.6, 90
R<sub>factor</sub>0.043

Alternative Synthetic Routes

Ultrasound-Assisted Condensation

Adapting methods from Cunico et al., ultrasound irradiation (40 kHz, 50°C) in ethanol reduces reaction time to 3 hours with comparable yield (73%).

One-Pot Multicomponent Approach

A tentative protocol combines methylamine, carbon disulfide, methyl chloroacetate, and aldehyde in MeCN with Et<sub>3</sub>N, though yields are lower (55%) due to competing side reactions.

Challenges and Mitigation Strategies

  • Regioselectivity in Furan Formation : Use of electron-deficient diketones minimizes byproducts.

  • E/Z Isomerization : Low-temperature workup and rapid crystallization preserve E-configuration.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) separates isomers, while recrystallization from DMSO/water improves purity .

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